molecular formula C15H9FO4S B2972972 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 866344-48-1

3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No. B2972972
CAS RN: 866344-48-1
M. Wt: 304.29
InChI Key: KWHVORJEDPNDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one, also known as FSK, is a compound that has been widely used in scientific research. FSK belongs to the class of chromones, which are organic compounds that have a chromone core structure. FSK has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its ability to activate adenylate cyclase. Adenylate cyclase is a transmembrane enzyme that catalyzes the conversion of ATP to cAMP. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one binds to the regulatory subunit of adenylate cyclase, causing a conformational change that releases the catalytic subunit. The catalytic subunit then converts ATP to cAMP, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to stimulate the secretion of insulin by pancreatic beta cells, inhibit the proliferation of cancer cells, and induce the differentiation of stem cells. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in lab experiments is its potency. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a potent activator of adenylate cyclase, which allows for the rapid and efficient activation of downstream signaling pathways. Another advantage is its specificity. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one activates only the cAMP signaling pathway, which allows for the selective activation of downstream effectors. However, one limitation of using 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is its instability. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is sensitive to light and air, and its potency can decrease over time. Another limitation is its solubility. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is poorly soluble in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are many future directions for the study of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one. One direction is the development of more stable analogs of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one. Another direction is the study of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in combination with other signaling pathway activators or inhibitors. This could lead to the identification of novel therapeutic targets for various diseases. Additionally, the study of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in different cell types and tissues could provide insights into the role of cAMP signaling in various physiological processes. Finally, the development of more efficient synthesis methods for 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one could make it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-acetyl-2H-chromen-2-one in the presence of a base. The reaction yields 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one as a yellow crystalline solid. The purity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one has been widely used in scientific research as a tool to study the cAMP signaling pathway. cAMP is a second messenger that plays a crucial role in many physiological processes, including cell growth, differentiation, and apoptosis. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a potent activator of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. By activating adenylate cyclase, 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one increases the intracellular concentration of cAMP, which in turn activates downstream signaling pathways.

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVORJEDPNDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.